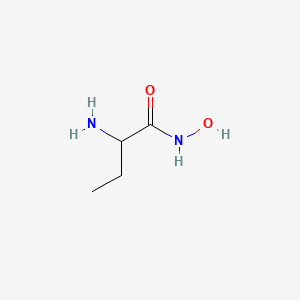

2-amino-N-hydroxybutanamide

Vue d'ensemble

Description

2-Amino-N-hydroxybutanamide, also known as AHBA, is a small molecule that has drawn significant attention from the pharmaceutical industry. It has a molecular formula of C4H10N2O2 .

Synthesis Analysis

The synthesis of 2-Amino-N-hydroxybutanamide involves a novel method of N-substituted succinimide ring opening . A stereoselective synthesis of (S)- and ®-2-amino-4-hydroxybutanoic acid was accomplished using a Systems Biocatalysis approach comprising a biocatalytic one-pot cyclic cascade by coupling of an aldol reaction with an ensuing stereoselective transamination .Molecular Structure Analysis

The molecular structure of 2-Amino-N-hydroxybutanamide consists of 8 heavy atoms and has a molecular weight of 118.13 g/mol . It has a topological polar surface area of 75.4 Ų .Chemical Reactions Analysis

New N-hydroxybutanamide derivatives were synthesized using a recently developed N-substituted succinimide ring opening approach . The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed the inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM .Physical And Chemical Properties Analysis

2-Amino-N-hydroxybutanamide has a molecular weight of 118.13 g/mol . It has a topological polar surface area of 75.4 Ų and a complexity of 84.1 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Matrix Metalloproteinases (MMP) Inhibition

2-amino-N-hydroxybutanamide: derivatives have been synthesized and evaluated for their ability to inhibit MMPs, which are involved in tissue remodeling and degradation of the extracellular matrix. These enzymes play a significant role in inflammatory diseases, cancer progression, and metastasis. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide , a compound related to 2-amino-N-hydroxybutanamide, showed potent inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1-1.5 μM .

Cytotoxicity and Antitumor Activity

The same iodoaniline derivative mentioned above exhibited low toxicity towards carcinoma cell lines HeLa and HepG2, making it a potential candidate for cancer therapy with minimal side effects. In vivo studies demonstrated both antitumor and antimetastatic effects, particularly in a mouse model of B16 melanoma, where it inhibited tumor growth by 61.5% and metastasis by 88.6% .

Dual Inhibitors for Cancer Therapy

Compounds derived from 2-amino-N-hydroxybutanamide have been designed to act as dual inhibitors, targeting both Bcr-Abl kinase and histone deacetylase (HDAC). These dual inhibitors show promise in cancer drug development due to their additive and synergistic effects, which could lead to more effective treatments .

Synthesis of Metalloenzyme Inhibitors

The novel synthetic approach used to create 2-amino-N-hydroxybutanamide derivatives can be a cost-effective method for the synthesis of inhibitors of metalloenzymes. These inhibitors have promising potential in the treatment of diseases where metalloenzymes are key factors .

Lead Structure for Drug Development

The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, related to 2-amino-N-hydroxybutanamide, has been suggested as a lead structure for the development of new MMP inhibitors. This could pave the way for the creation of a new class of drugs for treating various diseases associated with MMP activity .

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibitBcr-Abl and histone deacetylase (HDAC) . These targets play crucial roles in cell proliferation and gene expression, respectively.

Biochemical Pathways

The inhibition of bcr-abl and hdac suggests that the compound could affect pathways related to cell proliferation and gene expression

Result of Action

Based on the known targets, it can be inferred that the compound may have potential antiproliferative activities and could influence gene expression .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2-3(5)4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTVEXBKMJEECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292478 | |

| Record name | 2-amino-N-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-hydroxybutanamide | |

CAS RN |

36212-74-5 | |

| Record name | 2-amino-N-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)